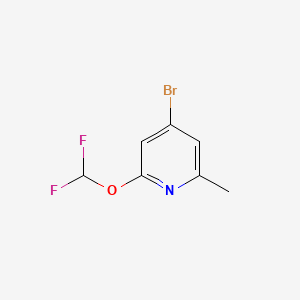

![molecular formula C23H23F6N3S B578894 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea CAS No. 620960-27-2](/img/structure/B578894.png)

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea

説明

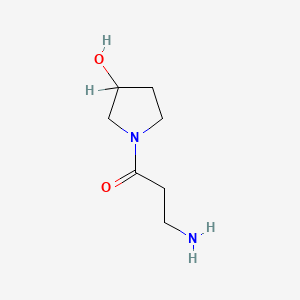

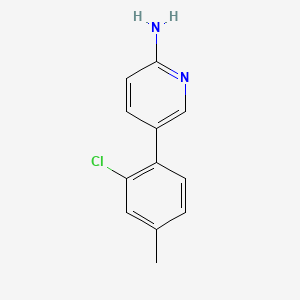

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea, often abbreviated as Schreiner’s thiourea , is a privileged motif in the field of catalyst development. It belongs to the class of (thio)urea derivatives that exhibit remarkable organocatalytic properties in organic chemistry. The compound’s structure combines a 3,5-bis(trifluoromethyl)phenyl moiety with a cyclohexyl-substituted isoindoline unit, resulting in a unique and potent catalyst .

Synthesis Analysis

The synthesis of Schreiner’s thiourea involves the condensation of 3,5-bis(trifluoromethyl)aniline with a cyclohexyl-substituted isocyanate . The reaction proceeds through nucleophilic addition of the isocyanate to the aniline, followed by cyclization to form the isoindoline ring. Subsequent treatment with thiourea completes the formation of the target compound .

Molecular Structure Analysis

Schreiner’s thiourea adopts a chiral configuration due to the presence of the (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl group. The 3,5-bis(trifluoromethyl)phenyl substituents enhance its solubility and reactivity. The central thiourea unit facilitates hydrogen bonding interactions, which play a crucial role in its catalytic activity .

Chemical Reactions Analysis

Schreiner’s thiourea serves as a powerful H-bond organocatalyst . It activates substrates by forming explicit double hydrogen bonds with them. Notably, it stabilizes partially developing negative charges (such as oxyanions) in transition states during various organic transformations. Its applications span diverse reactions, including asymmetric Michael additions , aldol reactions , and acylation reactions .

科学的研究の応用

Organocatalysis

This compound is a significant player in the field of organocatalysis . It functions by activating substrates and stabilizing developing negative charges, such as oxyanions, during transition states through explicit double hydrogen bonding . This activation is crucial for promoting a variety of organic transformations.

Hydrogen Bond Donor Catalyst

As a hydrogen bond donor catalyst , it’s part of a privileged motif for catalyst development. The 3,5-bis(trifluoromethyl)phenyl groups enhance its effectiveness in catalysis, making it a staple in the toolkit for synthetic organic chemists .

作用機序

Target of Action

The primary target of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is the activation of substrates in organic transformations . This compound, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, has played a significant role in the development of H-bond organocatalysts .

Mode of Action

Schreiner’s thiourea operates by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This unique mode of action allows it to promote a variety of organic transformations .

Biochemical Pathways

It is known that the compound is used extensively in promoting organic transformations , suggesting that it may influence a variety of biochemical pathways.

Result of Action

The primary result of the action of Schreiner’s thiourea is the promotion of organic transformations . By activating substrates and stabilizing developing charges, it facilitates a variety of reactions .

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F6N3S/c24-22(25,26)16-9-17(23(27,28)29)11-18(10-16)30-21(33)31-19-7-3-4-8-20(19)32-12-14-5-1-2-6-15(14)13-32/h1-2,5-6,9-11,19-20H,3-4,7-8,12-13H2,(H2,30,31,33)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBBKIWFZMJNT-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115008 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620960-27-2 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620960-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

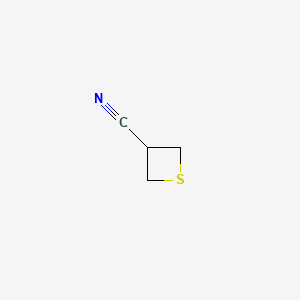

![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B578829.png)